molecular formula C11H10ClNO2 B1295566 2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione CAS No. 42251-84-3

2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B1295566
CAS No.: 42251-84-3
M. Wt: 223.65 g/mol
InChI Key: FPOGOQMFQWNJNV-UHFFFAOYSA-N
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Description

2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a chloropropyl group attached to the nitrogen atom of the isoindole ring. Isoindole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with 3-chloropropylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for purification and isolation further enhances the efficiency of the production process.

Types of Reactions:

    Substitution Reactions: The chloropropyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The isoindole ring can be oxidized to form isoindole-1,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 2-(3-aminopropyl)-1H-isoindole-1,3(2H)-dione using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 2-(3-substituted propyl)-1H-isoindole-1,3(2H)-dione derivatives.

    Oxidation: Formation of isoindole-1,3-dione derivatives.

    Reduction: Formation of 2-(3-aminopropyl)-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

Overview

2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione is an isoindole derivative known for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This compound is characterized by a chloropropyl group attached to the nitrogen atom of the isoindole ring, which enhances its reactivity and biological activity.

Chemistry

This compound serves as an important intermediate in the synthesis of more complex isoindole derivatives. Its unique structure allows for various chemical modifications that can lead to the development of novel compounds with enhanced properties.

Biology

Research has indicated that this compound exhibits significant biological activities:

  • Antimicrobial Properties : In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated inhibition zones comparable to standard antibiotics like gentamicin .
  • Anticancer Activity : The compound is being investigated for its potential role in cancer therapeutics. Preliminary studies suggest that it may inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .

Medicine

The compound is being explored for its potential therapeutic applications, particularly in drug development. Its ability to interact with specific molecular targets makes it a candidate for designing new therapeutic agents aimed at treating various diseases.

Industry

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for formulating advanced materials with specific characteristics.

Case Studies

Several studies have focused on the biological evaluations of this compound:

  • Antimicrobial Activity Study : A study demonstrated that derivatives exhibited significant antimicrobial effects against a range of bacterial strains. Structure-activity relationship (SAR) analyses indicated that halogenation enhanced efficacy .
  • Anticancer Research : Investigations into the anticancer properties revealed that certain derivatives could induce apoptosis in cancer cell lines, suggesting potential therapeutic applications .

Mechanism of Action

The mechanism of action of 2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets in biological systems. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The isoindole ring can also interact with various receptors and enzymes, affecting their function and signaling pathways.

Comparison with Similar Compounds

  • 2-(3-bromopropyl)-1H-isoindole-1,3(2H)-dione
  • 2-(3-aminopropyl)-1H-isoindole-1,3(2H)-dione
  • 2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione

Comparison:

  • 2-(3-bromopropyl)-1H-isoindole-1,3(2H)-dione: Similar reactivity but with a bromine atom instead of chlorine, which can affect the rate and selectivity of substitution reactions.
  • 2-(3-aminopropyl)-1H-isoindole-1,3(2H)-dione: Contains an amino group, making it more reactive in nucleophilic addition and condensation reactions.
  • 2-(3-hydroxypropyl)-1H-isoindole-1,3(2H)-dione: Contains a hydroxyl group, which can participate in hydrogen bonding and affect the compound’s solubility and reactivity.

2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific reactivity profile and potential biological activities, making it a valuable compound for research and industrial applications.

Biological Activity

2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione, with the chemical formula C11H10ClNO2C_{11}H_{10}ClNO_2 and CAS number 42251-84-3, is a compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, highlighting their potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isoindole derivatives with chloropropyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds. For instance, a study reported that various isoindole derivatives exhibited promising drug-like properties and biological activities, including antimicrobial and anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria. For example, one study demonstrated that certain derivatives of isoindole-1,3(2H)-dione displayed inhibition zones comparable to gentamicin against various bacterial strains . The structure-activity relationship (SAR) analysis suggested that halogenation enhances antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored extensively. In vitro assays revealed that this compound induces apoptosis in cancer cell lines such as Caco-2 and HCT-116. The mechanism involves cell cycle arrest and induction of pro-apoptotic factors while inhibiting anti-apoptotic proteins . Notably, some derivatives showed IC50 values in the low micromolar range, indicating potent antiproliferative activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Pro-inflammatory Factors : This compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase (COX), and tumor necrosis factor (TNF). It enhances the expression of anti-inflammatory cytokines like interleukin-10 (IL-10) in macrophages .
  • Free Radical Scavenging : The compound exhibits antioxidant properties through free radical scavenging activities, contributing to its protective effects against oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of isoindole derivatives:

StudyFindings
Jabbour et al. (2023)Reported antimicrobial activity with IC50 values as low as 0.0478 μmol/mL against Leishmania tropica; effective against various bacterial strains .
Al-Khayat et al. (2023)Demonstrated significant antiproliferative effects on cancer cell lines, inducing apoptosis through cell cycle arrest .
Other StudiesHighlighted the modulation of inflammatory responses and antioxidant activity as key mechanisms underlying its biological effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(3-chloropropyl)-1H-isoindole-1,3(2H)-dione with high purity?

  • Methodological Answer : A common approach involves nucleophilic substitution between phthalimide derivatives and 3-chloropropyl halides (e.g., 3-chloropropyl bromide). For example, analogous compounds like 2-[2-[(difluoromethyl)thio]ethyl]-1H-isoindole-1,3(2H)-dione were synthesized via substitution reactions using brominated intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensures high purity. Monitor reaction progress by TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

Q. What analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Record ¹H and ¹³C NMR in deuterated chloroform (CDCl₃). Compare aromatic proton signals (δ ~7.7–7.9 ppm for isoindole protons) and aliphatic chain signals (δ ~3.6–4.0 ppm for CH₂-Cl) to literature data .
  • Mass Spectrometry (MS) : Use ESI-MS or EI-MS to confirm molecular ion peaks (expected m/z ≈ 223.65 for [M]⁺).
  • HPLC : Employ a C18 column (acetonitrile/water mobile phase) to verify purity (>95%) and retention time consistency .

Q. How should researchers handle solubility challenges during experimental design?

  • Methodological Answer : This compound is typically soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. For kinetic studies, prepare stock solutions in DMSO (1–10 mM) and dilute in aqueous buffers (≤1% DMSO). For crystallization trials, test solvent pairs like chloroform/hexane or ethyl acetate/ethanol. Solubility data for analogous isoindole-diones suggest logP values ~2.1–2.5, indicating moderate hydrophobicity .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes with isoindole-binding pockets). Parameterize the chloropropyl group’s electrostatic potential to assess halogen bonding.
  • QSAR Models : Train models using descriptors like molar refractivity, Cl-substituent position, and dipole moments. Validate against bioactivity data from analogs (e.g., 2-phenyl or 2-ethenyl derivatives ).

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
  • Metabolite Screening : Use LC-MS/MS to identify degradation products (e.g., hydrolyzed phthalimide) that may interfere with bioactivity .
  • Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanism-specific effects .

Q. How can researchers design experiments to study solvent effects on reactivity?

  • Methodological Answer :

  • Kinetic Profiling : Conduct nucleophilic substitution reactions in solvents of varying polarity (e.g., DMSO, THF, acetonitrile). Monitor reaction rates via UV-Vis spectroscopy (λ = 250–300 nm for intermediate formation).
  • DFT Calculations : Compute solvation free energies (ΔG_solv) to correlate solvent polarity with activation energy barriers. Reference NIST thermochemical data for analogous systems .

Q. What advanced techniques characterize degradation pathways under environmental conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to UV light (254 nm) and analyze photodegradants via GC-MS. Look for dechlorinated or oxidized byproducts.
  • Hydrolysis Studies : Incubate in buffered solutions (pH 3–10) at 40°C for 72 hours. Use ¹H NMR to track loss of the chloropropyl group (δ ~3.6–4.0 ppm) .

Q. Methodological Notes

  • Safety : Always handle this compound in a fume hood due to potential respiratory irritation. Refer to SDS guidelines for PPE (gloves, lab coat) and disposal protocols .
  • Data Reproducibility : Archive raw spectral data (e.g., NMR FID files) in repositories like Zenodo for peer validation .

Properties

IUPAC Name

2-(3-chloropropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOGOQMFQWNJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288633
Record name 2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42251-84-3
Record name 42251-84-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57007
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3-Chloropropyl)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 50 mol of isopropanol containing N,O-dimethylhydroxylamine hydrochloride (3.97 g, 40.0 mmol) was added dropwise 5.56 ml of triethylamine. After 5 minutes, there was added 2.68 g (10.0 mmol) of N-(3-bromopropyl)phthalimide and the mixture was refluxed for 33 hours. This was cooled to room temperature, then poured into 200 ml of saturated aqueous solution of sodium bicarbonate and extracted with chloroform. The organic layer was separated and was washed with water and dried over magnesium sulfate. Chloroform was distilled off and the residue was purified by column chromatography on silica gel. Development with 30% hexane-chloroform resulted in elution of 1.03 g of N-(3-chloropropyl)phthalimide and further development with chloroform resulted in 1.21 g (yield: 53%) of white crystals of N-[3-(N-methoxy-N-methylamino)propyl]-phthalimide.
Quantity
50 mol
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
3.97 g
Type
reactant
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Three
[Compound]
Name
saturated aqueous solution
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.56 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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